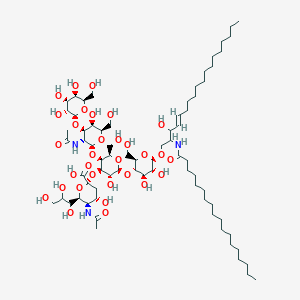

Monosialoganglioside GM1

描述

Overview of Gangliosides in Cellular Membranes

Gangliosides are a class of complex glycosphingolipids characterized by a ceramide lipid backbone linked to an oligosaccharide chain containing one or more sialic acid residues. lipotype.comcreative-proteomics.com These molecules are anchored in the outer leaflet of the plasma membrane of vertebrate cells, with their lipid tails embedded in the membrane and their carbohydrate portions extending into the extracellular space. creative-proteomics.comnih.gov This orientation allows them to participate in crucial cellular functions.

Gangliosides are essential components of the cell membrane, contributing to the formation of specialized microdomains known as lipid rafts. lipotype.comnih.gov These rafts are enriched in sphingolipids, cholesterol, and various signaling proteins, serving as platforms for signal transduction. creative-proteomics.comnih.gov By interacting with membrane proteins, gangliosides can modulate the activity of receptors, including growth factor receptors and ion channels, thereby influencing cellular responses to external signals. creative-proteomics.comnih.govfrontiersin.org Their functions are diverse, encompassing cell-cell recognition, adhesion, and signaling. creative-proteomics.comnih.govjst.go.jp In the immune system, for example, they act as regulatory elements. nih.gov The structural diversity of their glycan chains allows for specific interactions with proteins on adjacent cells, making them key players in cellular communication. nih.govjst.go.jp

The biosynthesis of gangliosides is a complex process occurring in the Golgi apparatus, where sugar units are sequentially added to a ceramide base. creative-proteomics.com The nomenclature of gangliosides, such as GM, GD, and GT, reflects the number of sialic acid residues in their structure (mono-, di-, and tri-, respectively). lipotype.com

Table 1: Major Ganglioside Series and their Precursors

| Ganglioside Series | Precursor | Number of Sialic Acids |

|---|---|---|

| a-series (e.g., GM1, GD1a) | GM3 | Varies |

| b-series (e.g., GD1b, GT1b) | GD3 | Varies |

| c-series | GT3 | Varies |

| 0-series | Lactosylceramide | 0 |

This table is based on the biosynthetic pathway where simple gangliosides like GM3 and GD3 serve as precursors for more complex ones. nih.gov

Monosialoganglioside GM1 as a Predominant Neural Glycosphingolipid

This compound (GM1) is a primary glycosphingolipid on the cell surface within the central nervous system (CNS). nih.gov While gangliosides are present in all vertebrate cells, they are exceptionally abundant in the brain, where they can constitute up to 10% of the total lipid weight and represent over 80% of the glycans in the neuronal glycocalyx. lipotype.comnih.gov In the adult human brain, four major gangliosides—GM1, GD1a, GD1b, and GT1b—account for more than 97% of all gangliosides. nih.govmdpi.com

GM1 is particularly enriched in neuronal membranes and is a key marker for myelination. nih.gov Its expression and distribution are specific to cell type, developmental stage, and region within the brain. nih.govnih.gov For instance, GM1 is dominant in the white matter and is found on most neurons (80%), oligodendrocytes, and a majority of astrocytes (80%). nih.gov During brain development, the ganglioside profile shifts from simpler forms, like GM3 and GD3 in early embryonic stages, to more complex ones, including GM1, which become predominant in later developmental stages. nih.gov This shift correlates with the increasing complexity of brain functions such as synaptogenesis and myelination. nih.gov

The functions of GM1 in the nervous system are multifaceted and critical for neuronal health. It plays a vital role in:

Neuroprotection: GM1 protects nervous tissues from various toxic agents and conditions. nih.gov

Neuronal Development and Repair: It is directly involved in cell differentiation, neuritogenesis (the growth of neurites), and neuroregeneration. nih.govnih.gov

Signal Transduction: GM1 modulates signaling pathways by interacting with membrane proteins and receptors within lipid rafts. frontiersin.orgnih.gov It is known to influence neurotrophic factor signaling, such as enhancing the response to Nerve Growth Factor (NGF) by interacting with the TrkA receptor. mdpi.comresearchgate.net

Synaptic Plasticity and Cognition: GM1 is involved in modulating synaptic activities, neurotransmission, and the formation of functional neural circuits, which are fundamental for memory and learning. nih.govmdpi.com

Calcium Homeostasis: It helps modulate intracellular calcium levels, which is crucial for various neuronal processes, including neurotransmitter release. frontiersin.org

A decrease in GM1 content has been associated with aging and a decline in cognitive function. nih.govmdpi.com Its deficiency is also implicated in the pathology of several neurodegenerative diseases. frontiersin.org

Table 2: Key Research Findings on GM1 Functions in the Nervous System

| Function | Key Finding | Reference |

|---|---|---|

| Neuroprotection | Protects nervous tissues against various toxic agents and maintains neuronal activity. | nih.gov |

| Neurodevelopment | Acts as a marker for synaptogenesis and myelination during brain maturation. | nih.gov |

| Signal Transduction | Enhances NGF-mediated TrkA receptor activation, crucial for neuronal survival and growth. | mdpi.com |

| Synaptic Plasticity | Enhances the synaptic plasticity and potentiation ability of nerves in hippocampal slices. | mdpi.com |

| Calcium Homeostasis | Modulates depolarization-induced Ca2+ influx into synaptosomes. | mdpi.com |

| Neurotrophic Support | Interacts with neurotrophic factor receptors (like TrkA and Ret) to support neuronal viability. | researchgate.net |

| Interaction with α-synuclein | Binds to α-synuclein, potentially preventing its pathological aggregation associated with Parkinson's disease. | mdpi.commdpi.com |

Historical Context of this compound Research

The history of ganglioside research began in the 1930s and 1940s with the work of German scientist Ernst Klenk. In 1942, Klenk coined the term "ganglioside" after isolating these novel lipids from the ganglion cells of the brain. researchgate.net He had earlier, in 1935, isolated a substance from the brains of patients with Niemann-Pick disease that reacted with orcinol (B57675) to produce a purple color; this substance was later identified as a ganglioside. researchgate.net

The specific structure of GM1 was elucidated in 1963. mdpi.com This discovery revealed its composition: a ceramide backbone attached to a neutral oligosaccharide core of four sugars (Gal-GalNAc-Gal-Glc) with a single sialic acid (N-acetylneuraminic acid) attached to the internal galactose residue. mdpi.com This structure is now formally known as GM1a. mdpi.com A different isomer, GM1b, with the sialic acid linked to the terminal galactose, was identified later in 1975. mdpi.com

A pivotal moment in GM1 research occurred in the early 1970s with the discovery that it serves as the specific cell-surface receptor for the cholera toxin produced by the bacterium Vibrio cholerae. mdpi.comnih.gov This interaction, which has a very high affinity, was found to be the initial step in cholera pathogenesis, leading to the toxin's entry into intestinal cells. mdpi.comwikipedia.org This finding not only illuminated the mechanism of a major infectious disease but also provided researchers with a powerful tool (cholera toxin) to detect and study GM1 on cell surfaces. mdpi.com

Since these foundational discoveries, research has expanded to uncover the myriad of physiological roles GM1 plays, particularly its neurotrophic and neuroprotective properties, leading to investigations into its potential relevance for various neurological conditions. mdpi.comnih.gov

属性

分子式 |

C73H131N3O31 |

|---|---|

分子量 |

1546.8 g/mol |

IUPAC 名称 |

(2S,4S,5R,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1 |

InChI 键 |

QPJBWNIQKHGLAU-BVLUPYCXSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

同义词 |

Ceramide, Monosialosyl Tetraglycosyl G(M1) Ganglioside Ganglioside, GM1 GM1 Ganglioside GM1a Monosialoganglioside Monosialoganglioside, GM1a Monosialosyl Tetraglycosyl Ceramide Tetraglycosyl Ceramide, Monosialosyl |

产品来源 |

United States |

Cellular and Subcellular Biology of Monosialoganglioside Gm1

Monosialoganglioside GM1 Localization and Distribution

The presence and concentration of GM1 are not uniform across different cell types or even within the membrane of a single cell. This specific distribution is crucial for its diverse biological functions.

Neuronal Membrane Integration and Organization

This compound is particularly abundant in the plasma membranes of neuronal cells, where it can constitute a significant portion of the lipid content. nih.govnih.gov It is found on the cell body, dendrites, and axons, including synaptic membranes. mybiosource.comresearchgate.net This enrichment in the nervous system underscores its importance in neural development, function, and maintenance. mybiosource.commdpi.com

Within the neuronal membrane, GM1 is not randomly dispersed. It is a key component of lipid rafts, which are dynamic, ordered microdomains enriched in sphingolipids and cholesterol. abcam.commdpi.com The integration of GM1 into these rafts is essential for many of its neurotrophic and neuroprotective effects. mdpi.com For instance, a significant portion of neurotrophin receptors, such as Trk receptors, are associated with GM1-enriched membrane domains. mdpi.com This co-localization is often a prerequisite for the activation of these receptors and subsequent downstream signaling pathways that promote neuronal survival and differentiation. mdpi.comnih.gov

Presence in Non-Neuronal Cells and Tissues

While most concentrated in the central nervous system, GM1 is also present in the plasma membranes of various non-neuronal cells throughout the body, albeit at lower concentrations. nih.govmybiosource.com Studies have identified GM1 in glial cells, including astrocytes and oligodendrocytes, as well as Schwann cells in the peripheral nervous system. nih.gov In astrocytes, for example, GM1 has been shown to promote glycolysis. mdpi.com It also plays a role in the function of microglia, where it can mediate the internalization of α-synuclein. mdpi.com

Beyond the nervous system, GM1 is found in a variety of other tissues and cells, including immune cells. caymanchem.com For instance, it is present on the surface of T cells and can influence their response to certain stimuli. caymanchem.com The widespread, though varied, distribution of GM1 highlights its fundamental role in basic cellular processes across different tissue types.

| Cell/Tissue Type | GM1 Presence/Function | References |

| Neurons | High concentration, especially in synaptic membranes. Essential for neurotrophic factor signaling. | nih.govmybiosource.commdpi.com |

| Astrocytes | Present on the cell surface; promotes glycolysis. | nih.govmdpi.com |

| Oligodendrocytes | Found on the cell surface. | nih.gov |

| Schwann Cells | Detected on the cell surface. | nih.gov |

| Microglia | Mediates internalization of α-synuclein. | mdpi.com |

| T Cells | Present on the cell surface; modulates immune responses. | caymanchem.com |

| Fibroblasts | Observed on a fraction of these cells. | nih.gov |

This compound as a Component of Lipid Rafts

The preferential localization of GM1 within lipid rafts is a cornerstone of its biological activity. These specialized membrane microdomains serve as platforms for concentrating specific proteins and lipids, thereby facilitating molecular interactions and signaling events.

GM1 is considered a primary component in the formation and stabilization of lipid rafts. nih.gov Together with cholesterol and sphingomyelin (B164518), GM1 helps to create regions of the membrane that are more ordered and tightly packed than the surrounding lipid bilayer. acs.orgnih.gov Molecular dynamics simulations have shown that GM1 molecules have a tendency to self-associate and form clusters, a process that is significantly enhanced by the presence of cholesterol and sphingomyelin. acs.orgnih.gov These interactions are driven in part by hydrogen bonds between the carbohydrate headgroups of adjacent GM1 molecules. acs.orgnih.gov The formation of these GM1-enriched microdomains is crucial for recruiting and organizing other molecules, such as receptors and signaling proteins, thereby creating functional hotspots on the cell surface. mdpi.com

The clustering of GM1 within the plasma membrane is a dynamic process. GM1 molecules are not static but can move laterally within the membrane, and the formation and dissolution of GM1 clusters are subject to regulation by various cellular factors. researchgate.netmolbiolcell.org For example, the binding of multivalent ligands, such as the B subunit of cholera toxin, can induce the large-scale clustering of GM1. pnas.org

Studies using advanced imaging techniques have revealed that GM1 can form clusters of less than 100 nanometers in diameter. molbiolcell.org The stability of these clusters is dependent on factors such as the presence of cholesterol; depletion of cholesterol has been shown to decrease the clustering of GM1. molbiolcell.org The dynamic nature of GM1 clustering allows the cell to rapidly remodel its membrane landscape in response to external signals, thereby modulating a wide array of cellular functions. researchgate.net

| Factor | Effect on GM1 Clustering/Membrane Properties | References |

| Cholesterol | Promotes the formation and stabilization of GM1 clusters. | acs.orgnih.govmolbiolcell.org |

| Sphingomyelin | Works in conjunction with cholesterol to facilitate GM1 clustering. | acs.orgnih.gov |

| Temperature | Higher temperatures can disrupt the segregation of GM1 clusters. | nih.gov |

| GM1 Concentration | Increased concentration leads to larger cluster formation and reduced membrane fluidity. | nih.govrsc.org |

Influence on Membrane Fluidity and Lipid Ordering

This compound in Cellular Processes

This compound, a glycosphingolipid abundant in the outer leaflet of the plasma membrane, particularly in neuronal cells, plays a crucial role in a variety of fundamental cellular activities. Its influence extends from guiding cell fate decisions to modulating programmed cell death and facilitating cellular interactions and communication. By associating with a host of membrane proteins and participating in the organization of lipid rafts, GM1 acts as a critical modulator of signal transduction pathways that govern these essential processes. jneurosci.orgriken.jp

Regulation of Cell Differentiation

This compound is a significant factor in the differentiation of various cell types, most notably in the nervous system. nih.gov Specific sets of gangliosides are expressed at different stages of brain development, indicating their role in orchestrating neuronal differentiation and growth. nih.gov

Exogenous GM1 has been shown to induce the differentiation of human umbilical cord-derived mesenchymal stem cells into neuron-like cells. nih.gov This process is characterized by the expression of neuron-specific proteins such as microtubule-associated protein 2 (MAP-2) and neurofilament-heavy chain (NF-H). nih.gov Furthermore, GM1 promotes neuritogenesis, the growth of neurites, in neuroblastoma cells and primary neurons. nih.gov In developing mouse cerebellum, GM1 is not present on granule cell precursors but appears after the cells become postmitotic, suggesting its role in the later stages of neuronal development. capes.gov.br

The mechanism behind GM1's influence on differentiation involves its interaction with key signaling molecules and epigenetic regulation. GM1 can potentiate the effects of nerve growth factor (NGF) by interacting with its receptor, TrkA, promoting its phosphorylation and subsequent signaling cascades that lead to neurite outgrowth. nih.govbiologists.com Additionally, nuclear GM1 has been found to associate with acetylated histones on the promoters of genes involved in neuronal differentiation, such as GalNAcT and NeuroD1, suggesting an epigenetic role in activating gene expression required for neuronal development. nih.govnih.govbiorxiv.org This creates a positive feedback loop where GM1 enhances its own production and that of other complex gangliosides, further driving neuronal differentiation. nih.gov

Table 1: Influence of GM1 on Neuronal Differentiation Markers and Processes

| Cell Type/Model | Effect of GM1 | Key Findings | Reference(s) |

| Human Umbilical Mesenchymal Stem Cells | Induction of differentiation into neuron-like cells | Expression of MAP-2 and NF-H proteins. | nih.gov |

| Neuroblastoma Cells & Primary Neurons | Promotion of neuritogenesis | Acceleration of neurite outgrowth. | nih.gov |

| Mouse Cerebellar Granule Cells | Marker for postmitotic neurons | GM1 appears after cells exit the cell cycle. | capes.gov.br |

| Neural Stem Cells | Epigenetic activation of neuronal genes | Binds to acetylated histones on GalNAcT and NeuroD1 promoters. | nih.govnih.gov |

| PC12 and Dorsal Root Ganglion Cells | Enhancement of laminin-1-induced neurite outgrowth | Binds to laminin-1, promoting clustering of β1 integrin and TrkA in lipid rafts. | biologists.com |

Modulation of Apoptosis Pathways

This compound exhibits a complex and often context-dependent role in the regulation of apoptosis, or programmed cell death. Its influence can be either pro-apoptotic or anti-apoptotic, depending on the cell type, its concentration, and the specific signaling context.

In some instances, GM1 protects cells from apoptosis. For example, administration of GM1 has been shown to protect both wild-type and Huntington's disease model cells from apoptosis induced by serum deprivation. jneurosci.org This protective effect is associated with the restoration of normal GM1 levels in the cell membrane. jneurosci.org The mechanism for this protection may involve the modulation of calcium homeostasis and the inhibition of stress-induced pathways. mdpi.commdpi.com

Conversely, GM1 can also promote apoptosis. Cross-linking of GM1 on the surface of mature CD8+ T lymphocytes has been demonstrated to selectively induce their apoptosis. nih.govrtrn.netfrontiersin.org This process is dependent on the binding of a GM1-specific ligand. nih.gov In the context of GM1 gangliosidosis, a lysosomal storage disease, the excessive accumulation of GM1 in neuronal cells triggers apoptosis. nih.gov This is thought to occur through the depletion of endoplasmic reticulum (ER) calcium stores, leading to the unfolded protein response (UPR) and subsequent activation of apoptotic caspases. nih.govresearchgate.net The level of GM1 appears to be critical, as both its deficiency and its excessive accumulation can lead to increased susceptibility to apoptosis. mdpi.comnih.gov

Table 2: Dual Role of this compound in Apoptosis

| Cell Type/Condition | Role of GM1 | Mechanism/Observation | Reference(s) |

| Huntington's Disease Model Cells | Anti-apoptotic | Protects against serum deprivation-induced apoptosis. | jneurosci.org |

| Mature CD8+ T Lymphocytes | Pro-apoptotic | Cross-linking of surface GM1 induces selective apoptosis. | nih.govrtrn.net |

| Feline Thymocytes | Pro-apoptotic | Exogenous GM1 induces a dose-dependent increase in apoptosis. | nih.gov |

| GM1 Gangliosidosis (Neuronal Cells) | Pro-apoptotic | Excessive accumulation leads to ER stress and UPR-mediated apoptosis. | nih.govresearchgate.net |

| T-cells | Pro-apoptotic | High GM1 expression predisposes cells to galectin-1-induced apoptosis. | nih.gov |

Contributions to Cell Adhesion and Migration

This compound is implicated in the intricate processes of cell adhesion and migration, largely through its interactions with integrins and its presence within lipid rafts. riken.jpphysiology.org These specialized membrane microdomains serve as platforms for the assembly of signaling complexes that regulate cell attachment and movement. riken.jp

Studies have shown that GM1 can modulate the function of β1-integrins, a family of cell adhesion receptors. physiology.org In cystic fibrosis transmembrane conductance regulator (CFTR)-deficient airway cells, a decrease in GM1 levels is associated with reduced β1-integrin activation and delayed wound repair. physiology.orgnih.gov Supplementation with GM1 can restore β1-integrin signaling and partially recover cell migration, highlighting the importance of GM1 in this process. physiology.org The signaling cascade downstream of β1-integrin, involving the phosphorylation of focal adhesion kinase (FAK) and Crk-associated substrate (CAS), is also dependent on adequate GM1 levels. physiology.orgnih.gov

Furthermore, GM1's interaction with the extracellular matrix protein laminin-1 is crucial for neurite outgrowth, a process involving both adhesion and migration of the growth cone. biologists.com Laminin-1 binds to GM1, inducing the clustering of GM1 and the recruitment of β1 integrin into lipid rafts. riken.jpbiologists.com This co-localization facilitates the activation of downstream signaling pathways, including those involving Lyn, Akt, and MAPK, which are essential for promoting neurite extension. biologists.com

Involvement in Cell-Cell Communication

This compound plays a significant role in cell-cell communication, particularly in the nervous system where it is integral to synaptic function. nih.govmdpi.com It is believed to help transfer information from the extracellular environment to the cell's interior by interacting with membrane receptors and ion channels.

At the synapse, GM1 is thought to be essential for efficient synaptic transmission. nih.gov Experiments using hippocampal slices have shown that enzymatic removal of GM1 or blocking it with an antiserum abolishes the population spike, an indicator of synaptic efficiency. nih.gov Conversely, enhancing the GM1 content in synaptic membranes has been shown to increase synaptic plasticity. nih.gov

GM1's role in communication extends beyond the synapse. It can influence the activity of various receptors and signaling molecules within lipid rafts, thereby modulating cellular responses to external cues. For example, the interaction of GM1 with neurotrophin receptors like TrkA is a key aspect of its function in promoting neuronal survival and differentiation, which are forms of cellular communication. nih.govbiologists.com

Impact on Endocytosis and Cellular Internalization Mechanisms

This compound is famously known for its role as the primary cell surface receptor for the B subunit of cholera toxin (CTB), making it a key player in the endocytosis of this toxin. biologists.combiologists.complos.org The binding of CTB to GM1 can trigger internalization through multiple pathways, including both clathrin-dependent and clathrin-independent mechanisms. biologists.comnih.govportlandpress.com

The internalization route can vary depending on the cell type. In some cells, the GM1-CTB complex is internalized via caveolae/raft-dependent endocytosis, a clathrin-independent pathway. biologists.com In other cells, such as neurons, the complex can be taken up through clathrin-dependent endocytosis. biologists.com The level of GM1 expression on the cell surface can be a determinant of the endocytic pathway utilized. biologists.com

Beyond its role as a toxin receptor, GM1 itself is subject to endocytosis. Studies in polarized Madin-Darby canine kidney (MDCK) cells have shown that endogenously synthesized GM1 is internalized via a clathrin-independent pathway. nih.gov Following internalization, the fate of the GM1-containing vesicle can differ. For instance, when bound to cholera toxin, GM1 is transported to the Golgi apparatus. nih.gov The structure of the ceramide portion of GM1 can also influence its trafficking, with certain ceramide structures directing GM1 into a transcytotic pathway across polarized epithelial cells. nih.gov The study of GM1-mediated endocytosis has provided valuable insights into the mechanisms of lipid trafficking and the various routes by which molecules can enter a cell. wiley.commdpi.comasm.org

Molecular Mechanisms of Monosialoganglioside Gm1 Action

Monosialoganglioside GM1 Interactions with Receptors and Proteins

This compound, a glycosphingolipid abundant in the outer leaflet of the plasma membrane, particularly in neuronal cells, plays a crucial role in modulating various cellular functions through its interactions with membrane proteins and receptors. mybiosource.com Its unique structure, featuring a hydrophobic ceramide tail embedded in the membrane and a hydrophilic oligosaccharide headgroup extending into the extracellular space, allows it to act as a modulator of cell surface receptor activities, neuronal differentiation, and synaptic function. mybiosource.commdpi.com

Neurotrophin Receptor Activation

GM1 is a significant modulator of neurotrophin receptor signaling, which is vital for neuronal survival, growth, and differentiation. frontiersin.org It can potentiate or even mimic the effects of neurotrophins by directly interacting with and activating their receptors. arvojournals.orgmdpi.com

A key mechanism of GM1 action is its ability to induce the activation and dimerization of Tropomyosin Receptor Kinase (Trk) receptors, the high-affinity receptors for neurotrophins like Nerve Growth Factor (NGF). doi.orgfrontiersin.org Exogenous GM1 has been shown to stimulate Trk kinase activity, leading to receptor autophosphorylation and dimerization in various cell types. mdpi.com This activation can occur even in the absence of the receptor's specific ligand. mdpi.com The interaction between GM1 and Trk receptors is thought to occur within lipid rafts, which are specialized membrane microdomains enriched in gangliosides and signaling proteins. mdpi.com The co-localization of GM1 and Trk receptors in these rafts is considered essential for TrkA phosphorylation. mdpi.com Studies have shown that GM1 can directly bind to the Trk protein, thereby regulating its function. mdpi.combiorxiv.org This interaction promotes receptor dimerization, a critical step for the autophosphorylation and activation of the intracellular kinase domain. unimi.itnih.gov Interestingly, the oligosaccharide portion of GM1 alone has been demonstrated to be sufficient to induce TrkA activation and subsequent neurite sprouting, highlighting the importance of the carbohydrate headgroup in this process. frontiersin.orgunimi.it

GM1 exhibits a significant interplay with the receptors for both Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), namely TrkA and TrkB, respectively. GM1 potentiates the effects of NGF on central cholinergic neurons and enhances NGF-mediated TrkA activation. mdpi.comnih.gov In some cellular contexts, GM1 can mimic the effects of NGF by directly activating the TrkA receptor. doi.org The co-administration of GM1 and NGF has been shown to have a synergistic effect, preventing the decrease in cholinergic markers after neuronal lesioning. nih.gov

Similarly, GM1 influences BDNF signaling. While some studies suggest GM1 does not directly stimulate BDNF synthesis or release in cultured neurons, it can activate the same downstream pathways as BDNF, particularly in the presence of astrocytes. frontiersin.org GM1 can cooperate with BDNF to protect dopaminergic neurons from degeneration. arvojournals.org The neuroprotective actions of GM1 are often reminiscent of those of BDNF, and GM1 can stimulate the release of BDNF. frontiersin.org The interaction of GM1 with TrkB, the BDNF receptor, can affect the receptor's activity, and changes in the local concentration of GM1 around TrkB can modulate its function. nih.gov

Table 1: Summary of GM1 Interactions with Neurotrophin Receptors

| Receptor | Interacting Neurotrophin | Effect of GM1 Interaction | Key Findings |

|---|---|---|---|

| TrkA | Nerve Growth Factor (NGF) | Potentiation of NGF signaling, direct activation, receptor dimerization and autophosphorylation. mdpi.commdpi.comdoi.org | GM1 enhances NGF-induced neurite outgrowth and can mimic NGF's effects by directly activating TrkA. nih.govpnas.org The interaction is often localized to lipid rafts. mdpi.com |

| TrkB | Brain-Derived Neurotrophic Factor (BDNF) | Modulation of receptor activity, activation of downstream pathways. frontiersin.orgnih.gov | GM1 can activate MAPK pathways similar to BDNF, especially with astrocytes present. It can also act synergistically with BDNF for neuroprotection. frontiersin.orgarvojournals.org |

The activation of Trk receptors by GM1 initiates a cascade of intracellular signaling events, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. arvojournals.orgunimi.it The neuroprotective mechanism of GM1 is largely attributed to the activation of these pathways. arvojournals.org

Upon GM1-induced Trk receptor activation, the MAPK pathway is stimulated, leading to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). unimi.itnih.gov This activation is crucial for processes like neuronal survival and neurite outgrowth. arvojournals.orgunimi.it For instance, GM1 has been shown to protect retinal ganglion cells after optic nerve injury through the activation of MAPK and the subsequent phosphorylation of the transcription factor CREB. arvojournals.org

Simultaneously, GM1 can activate the PI3K/Akt pathway. arvojournals.org This pathway is critical for promoting cell survival by phosphorylating and inactivating several pro-apoptotic proteins. nih.govcellsignal.com The activation of PI3K by GM1 has been shown to be dependent on Trk receptors. mdpi.com Some studies indicate that in certain contexts, GM1-mediated neuroprotection against apoptosis is primarily driven by the PI3K/Akt pathway rather than the MAPK pathway. arvojournals.org Both the MAPK and PI3K/Akt pathways can converge on common downstream targets, regulating cell survival, proliferation, and metabolism. thno.org

Table 2: Downstream Signaling Pathways Activated by GM1

| Signaling Pathway | Key Molecules | Primary Functions in Response to GM1 |

|---|---|---|

| MAPK Pathway | ERK1/2, CREB | Neuronal survival, neurite outgrowth, neuroprotection. arvojournals.orgunimi.itnih.gov |

| PI3K/Akt Pathway | PI3K, Akt, GSK-3β | Cell survival, inhibition of apoptosis, regulation of metabolism. arvojournals.orgnih.govcellsignal.com |

Interactions with Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) Receptors

G Protein-Coupled Receptor (GPCR) Modulation

Beyond neurotrophin receptors, GM1 also modulates the function of G protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. nih.govdovepress.com

A notable example of GM1's interaction with GPCRs is its modulation of the Serotonin1A (5-HT1A) receptor. nih.gov Molecular dynamics simulations have revealed that GM1 directly interacts with the 5-HT1A receptor, predominantly at the first extracellular loop. nih.govresearchgate.net This interaction occurs at a specific sequence known as the sphingolipid binding domain (SBD). nih.govresearchgate.net The SBD motif is characterized by a specific combination of aromatic, basic, and turn-inducing amino acid residues. nih.gov The binding of GM1 to the SBD of the 5-HT1A receptor can stabilize a conformational change in the receptor, which may in turn affect ligand binding and receptor function. nih.govresearchgate.net This direct interaction between GM1 and a GPCR highlights a mechanism by which the lipid environment of the cell membrane can allosterically regulate receptor function.

Conformational Changes and Ligand Binding Modulation

The interaction of GM1 with membrane proteins can induce significant conformational changes in these proteins, thereby modulating their ligand-binding affinity and subsequent signaling activity. A notable example is the interaction between GM1 and the amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease. Molecular dynamics simulations have shown that the binding of the GM1 headgroup to the Aβ peptide leads to alterations in the α-helical backbone of the peptide, particularly at the C-terminal end. researchgate.net This interaction, stabilized by a network of hydrogen bonds involving specific amino acids like His13, Leu17, and Phe20, is a prerequisite for the initial recognition and aggregation of Aβ in neurons. researchgate.net

Furthermore, GM1 can influence the conformation of receptors, such as serotonin (B10506) receptors. The glycan portion of GM1 is thought to interact with the extracellular loop of these receptors, driving a conformational change that enhances ligand binding. mdpi.com Similarly, the binding of laminin-1 to GM1, which is crucial for neurite outgrowth, is dependent on a specific conformation of GM1, as related gangliosides with different sialic acid arrangements show weaker binding. nih.gov The interaction between GM1 and its ligands can also be influenced by environmental factors like pH, which can elicit conformational changes in the GM1-ligand complex and affect membrane structure.

Interaction with Integrins and Other Cell Surface Proteins

GM1 is known to interact with a variety of cell surface proteins, including integrins, which are crucial for cell adhesion and signaling. The binding of the extracellular matrix protein laminin-1 to GM1 facilitates the formation of a focal microdomain in the cell membrane. nih.gov This clustering of GM1 leads to the translocation and enrichment of β1 integrin in lipid rafts, where it colocalizes with the nerve growth factor (NGF) receptor, TrkA. nih.gov This orchestrated event links NGF-TrkA signaling with laminin-integrin signaling pathways to promote neurite outgrowth. nih.gov

The interaction is not limited to laminin (B1169045). Galectin-1, an endogenous lectin, can cross-link GM1 and the associated α5β1-integrin, triggering integrin-based signaling that induces axon-like neuritogenesis. researchgate.net Furthermore, extracellular vesicles have been shown to adhere to cells primarily through the interactions of their integrins and GM1 with laminin on the recipient cells. biorxiv.org These interactions are often facilitated by other proteins, such as CD151, which helps stabilize the integrin-laminin binding. biorxiv.org

Role as a Co-receptor in Signaling Complexes

GM1 often functions as a co-receptor, participating in signaling complexes to provide structural support and enhance receptor interactions. abcam.com A well-documented example is its role as a functional co-receptor for fibroblast growth factor 2 (FGF2). pnas.orgresearchgate.net Cell membrane-associated GM1 binds to FGF2 and is essential for its mitogenic activity in endothelial and Chinese Hamster Ovary (CHO) cells. pnas.org Overloading cells with GM1 increases their responsiveness to FGF2, and this effect can be blocked by the cholera toxin B subunit (CTB), which specifically binds to GM1. pnas.org

Similarly, GM1 is a critical co-receptor for the NGF receptor, TrkA. nih.gov The interaction between GM1 and TrkA is believed to facilitate the dimerization and activation of the kinase, initiating downstream signaling cascades. mdpi.comnih.gov GM1's role as a co-receptor is not limited to growth factor receptors. It also participates in the presentation of antigens to the immune system. For instance, the B subunit of Escherichia coli enterotoxin (EtxB) binds with high affinity to GM1 on antigen-presenting cells, which significantly enhances the proliferation and cytokine expression of EtxB-specific CD4+ T cells. oup.com This GM1-mediated uptake and targeting of antigens to processing compartments underscores its importance in the immune response. oup.com

This compound Influence on Ion Homeostasis

GM1 plays a significant role in maintaining cellular ion balance, a critical aspect of neuronal function and survival. Its influence extends to modulating intracellular calcium levels and the activity of key ion pumps.

Modulation of Intracellular Calcium (Ca2+) Dynamics

GM1 is a robust modulator of intracellular calcium (Ca2+) homeostasis. semanticscholar.org It influences Ca2+ flux across the plasma membrane and is also found in the inner membranes of the nuclear envelope, endoplasmic reticulum, and mitochondria, where it modulates Ca2+ transport. semanticscholar.org The interaction of GM1 with Ca2+ or membrane proteins is considered a potential mechanism for activating neuronal differentiation and development. nih.gov This is supported by the anionic nature of its sialic acid residue, which can bind Ca2+, and its co-localization with the Ca2+ pump. nih.gov

Exogenous GM1 can trigger a sustained elevation of intracellular free calcium concentration in human T lymphocytes. nih.gov This effect is dependent on the sialylated part of the ganglioside and is linked to the activation of the p56lck tyrosine kinase pathway. nih.gov In cultured cerebellar granule neurons, the trophic effect of the cholera toxin B subunit, which binds to GM1, is associated with the modulation of intracellular calcium. This regulation of calcium dynamics by GM1 is considered a key aspect of its cytoprotective effects. thaiscience.info

Effects on Na+/K+-ATPase Activity

GM1 also influences the activity of the Na+/K+-ATPase, a vital plasma membrane pump responsible for maintaining the electrochemical gradients of sodium and potassium ions. researchgate.netdntb.gov.ua In certain pathological conditions, such as those induced by glutaric acid, GM1 has been shown to protect against the inhibition of Na+/K+-ATPase activity. familiasga.com This protective effect correlates with the prevention of seizures in animal models. familiasga.com

Studies have shown that ganglioside treatment can prevent the loss of membrane Na+/K+-ATPase activity following ischemia. ahajournals.org However, it has also been reported that under normal conditions, in vivo administration of GM1 can lead to a reduction in the activity of this enzyme in the cortex and hippocampus. ahajournals.org This suggests that the effect of GM1 on Na+/K+-ATPase may be context-dependent, potentially stabilizing its function during pathological insults while modulating its baseline activity under normal physiological conditions. The surrounding ganglioside composition of the neuronal membrane can influence the positioning and activity of the Na+/K+-ATPase, with alterations potentially leading to aberrant ion balance. researchgate.net

This compound in Cellular Signaling Pathways

GM1 is integral to numerous cellular signaling cascades that govern neuronal growth, survival, and repair. abcam.com It engages with neurotrophic and trophic factor pathways, influencing the activity of key proteins like Trk receptors and the epidermal growth factor receptor (EGFR). abcam.com

The interaction of GM1 with Trk receptors, particularly TrkA, the receptor for nerve growth factor (NGF), is well-established. This interaction promotes the dimerization and autophosphorylation of the receptor, leading to the activation of downstream pathways such as the MAPK and PI3K/Akt pathways. abcam.commdpi.comnih.gov The oligosaccharide portion of GM1 alone has been shown to have a similar activating effect on these kinases, highlighting the importance of its glycan structure. mdpi.com

GM1 also functions as a co-receptor for fibroblast growth factor 2 (FGF2), and is required for its mitogenic activity. pnas.org This interaction can activate signaling pathways complementary to those initiated by the primary FGF receptor. pnas.org In human T lymphocytes, exogenous GM1 can trigger a signaling cascade involving the tyrosine phosphorylation of multiple proteins, including phospholipase C gamma-1, through a p56lck tyrosine kinase-dependent pathway. nih.gov Furthermore, GM1 is involved in antigen presentation pathways, where its binding to antigens like the E. coli enterotoxin B subunit enhances their presentation by immune cells. oup.com

Involvement in RhoA Signaling Regulation

This compound has been identified as a significant modulator of the RhoA signaling pathway, a critical regulator of the actin cytoskeleton, which influences processes such as neurite outgrowth. nih.govnih.gov Research indicates that the interaction of extracellular molecules, like the extracellular matrix protein laminin-1, with GM1 can trigger the formation of membrane microdomains. nih.gov This clustering facilitates the recruitment and activation of signaling molecules. For instance, antibody-induced crosslinking of certain gangliosides has been shown to activate RhoA. nih.gov

In some cellular contexts, the activation of RhoA is a downstream effect of other signaling events initiated by GM1. For example, Newcastle disease virus entry into host macrophages is facilitated by the virus binding to ganglioside receptors, including GM1, which in turn activates Src-mediated cellular signaling that involves the RhoA-ROCK1-LIMK1-CFN signaling axis. asm.org Furthermore, studies have shown that sphingolipids, the larger family to which GM1 belongs, are crucial for the membrane targeting of RhoA. molbiolcell.org The regulation of AMPA receptor trafficking, a key process in synaptic plasticity, also involves gangliosides, with evidence suggesting that anti-ganglioside antibodies can activate RhoA, leading to the inhibition of neurite outgrowth. jneurosci.org

Participation in Oxidative Stress Response

GM1 plays a significant role in protecting cells from oxidative damage by modulating various aspects of the oxidative stress response. nih.govfamiliasga.com Its antioxidant properties have been observed in various models of cellular stress. nih.govahajournals.org

Reduction of Reactive Oxygen Species Production

GM1 has been shown to effectively reduce the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. researchgate.net In models of neuroinflammation, GM1 inhibited the production of ROS mediated by NADPH oxidase. researchgate.net Studies using human leukocytes demonstrated that GM1 micelles could decrease the extracellular production of superoxide (B77818) radicals. nih.gov Furthermore, in human umbilical vein endothelial cells exposed to light chain proteins, which induce oxidative stress, co-treatment with GM1-containing nanoliposomes decreased the production of superoxide and other reactive oxygen species. ahajournals.org The protective effects of GM1 against oxidative stress are also linked to its ability to activate signaling pathways such as the PI3K/AKT-Nrf2 pathway, which suppresses oxidative stress. mdpi.com In some cellular systems, the antioxidant properties of GM1 are thought to be related to its influence on iron ion exchange, as iron ions are involved in the formation of ROS. nih.govasiaandro.com

Mitigation of Lipid Peroxidation

Lipid peroxidation, the oxidative degradation of lipids, is a major consequence of oxidative stress that can lead to cell membrane damage. GM1 has been shown to inhibit lipid peroxidation in various contexts. nih.govfamiliasga.comnih.gov For instance, in rat brain synaptosomes, GM1 showed an inhibitory effect on lipid peroxidation. familiasga.comnih.gov This protective mechanism is crucial in conditions like cerebral ischemia, where GM1 can ameliorate injury by inhibiting lipid peroxidation. mdpi.com Studies on rat hearts subjected to ischemia-reperfusion also revealed that pretreatment with gangliosides reduced lipid peroxidation. nih.gov While some studies indicate a direct protective effect, others suggest that the antioxidant action of GM1 is not due to an intrinsic scavenging activity but rather a secondary effect leading to decreased generation of reactive species or an increase in antioxidant defenses. familiasga.com For example, GM1 administration has been shown to increase the activity of catalase, an important antioxidant enzyme, in the cerebral cortex of rats. researchgate.net However, it's noteworthy that in some experimental setups, while GM1 protected against oxidative damage ex vivo, it did not prevent the production of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, in vitro. familiasga.com

Autophagy Pathway Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and protein aggregates. GM1 has emerged as a significant modulator of this pathway, with its effects appearing to be context-dependent.

Activation of Autophagic Markers and Regulatory Proteins

Several studies have demonstrated that GM1 can induce autophagy. nih.govresearchgate.netfrontiersin.org In models of Parkinson's disease, GM1 treatment led to an increase in the expression of autophagic markers and the activation of autophagy regulatory proteins. nih.govnih.gov Specifically, GM1 was found to increase the phosphorylation of the regulatory proteins ATG13 and ULK1. nih.gov In a mouse model of Alzheimer's disease, GM1 treatment was associated with an increase in the ratio of LC3-II/LC3-I, indicating enhanced autophagosome formation, and an overexpression of Beclin1 in the hippocampus. nih.govresearchgate.net Furthermore, GM1-enriched microglia exhibited enhanced autophagy flux when activated by amyloid-β oligomers, a process modulated through the mTOR signaling pathway. sciety.org This activation of autophagy by GM1 has been linked to its neuroprotective effects. nih.govdovepress.com

Conversely, there is also evidence suggesting that under certain conditions, such as experimental stroke, the neuroprotective effects of GM1 are associated with the inhibition of excessive autophagy. plos.orgplos.org In a rat model of middle cerebral artery occlusion (MCAO), GM1 treatment significantly reduced the activation of autophagy, as evidenced by decreased levels of LC3-II and Beclin-1, and an increase in p62 levels. plos.orgplos.org This suggests that the role of GM1 in autophagy modulation may be to maintain a homeostatic balance, preventing both insufficient and excessive autophagic activity.

Facilitation of Autophagy-Dependent Clearance Mechanisms

A critical function of the enhanced autophagy mediated by GM1 is the clearance of pathological protein aggregates, a hallmark of many neurodegenerative diseases. nih.govnih.gov In the context of Parkinson's disease, GM1 has been shown to facilitate the autophagy-related removal of α-synuclein. nih.govfrontiersin.orgnih.govnih.gov Studies have demonstrated a colocalization of GM1 with both α-synuclein and the autophagic marker LC3 in cells overexpressing a mutant form of α-synuclein. nih.gov This suggests a direct role for GM1 in targeting α-synuclein for autophagic degradation. The ability of GM1 to stimulate autophagy and subsequent clearance of α-synuclein is considered a key mechanism of its neuroprotective action against Parkinson's disease. nih.govnih.gov Furthermore, in microglia, GM1 enrichment promotes inflammatory resolution through the lysosomal degradation of NLRP3, a component of the inflammasome, highlighting another aspect of its role in autophagy-dependent clearance. sciety.org

Physiological Roles of Monosialoganglioside Gm1 in the Nervous System

Developmental Neurobiology and Monosialoganglioside GM1

The expression and complexity of gangliosides, including GM1, increase during brain development. nih.gov In the early embryonic brain, simpler gangliosides like GM3 and GD3 are more prevalent, while in later stages, more complex forms such as GM1, GD1a, GD1b, and GT1b dominate. mdpi.comnih.gov These changes in ganglioside composition are closely linked with key neurodevelopmental events. mdpi.com

Neuronal Differentiation and Maturation

GM1 plays a significant role in neuronal differentiation and maturation. nih.gov It is considered a differential marker for neurons. nih.govmdpi.com Studies have shown that GM1 can induce the differentiation of human umbilical cord-derived mesenchymal stem cells into neuron-like cells. semanticscholar.org This process involves the expression of neuronal markers like microtubule-associated protein-2 (MAP-2) and neurofilament protein (NF-H). semanticscholar.org Furthermore, GM1 has been found to promote neuronal differentiation through epigenetic mechanisms, specifically by binding to acetylated histones on the promoters of key neuronal genes. nih.govbiorxiv.org In some cellular contexts, GM1 affects cell proliferation via the ERK 1/2-MAPK pathway. spandidos-publications.com Research on neural stem cells (NSCs) has indicated that GM1 treatment can increase the expression of nestin, a marker for NSCs, suggesting a role in maintaining the neural stem cell pool. nih.gov

Axonogenesis and Neurite Outgrowth

GM1 is a well-established promoter of axonogenesis and neurite outgrowth. nih.govmdpi.com In vitro studies have demonstrated that GM1 accelerates neurite outgrowth from various primary neurons, including those from the ciliary ganglia, dorsal root ganglia, and forebrain. nih.gov The effect of GM1 on neurite outgrowth is often dependent on the presence of neurotrophic factors like Nerve Growth Factor (NGF). mdpi.com GM1 can potentiate the effects of NGF, leading to enhanced neurite outgrowth and neurofilament expression. mdpi.com The mechanism involves the interaction of GM1 with the NGF receptor, TrkA, promoting its dimerization and activation. nih.gov Furthermore, the conversion of more complex gangliosides to GM1 by the enzyme Neu3 sialidase is a crucial step for axon regeneration after injury. core.ac.ukjneurosci.org

| Cell Type | Experimental Condition | Effect of GM1 | Reference |

| Chick Embryonic Neurons (Ciliary Ganglia, Dorsal Root Ganglia, Forebrain) | Monolayer culture | 2- to 3-fold stimulation of neuritic outgrowth | nih.gov |

| Rat Embryonic Hippocampal and Striatal Neurons | Serum-free, pyruvate-containing medium | Substantial increase in the proportion of neurite-bearing neurons | nih.gov |

| Canine Dorsal Root Ganglia (DRG) Neurons | In vitro culture | Increased neurite outgrowth | tiho-hannover.de |

| NG108-15 Cells and Primary Cerebellar Granule Neurons | Culture with CtxB (cholera toxin B subunit) | Initiation of neurite outgrowth | jneurosci.org |

| SH-SY5Y Human Neuroblastoma Cells | Serum starvation with growth factors (PDGF, insulin, IGF-I) | Inhibition of spontaneous and trophic factor-induced neurite outgrowth | nih.gov |

Synapse Formation and Plasticity

GM1 is critically involved in the formation of functional synapses and the modulation of synaptic plasticity. nih.govmdpi.com It has been shown to enhance synaptic plasticity in rat hippocampal slices. nih.gov By increasing the GM1 content in the synaptic membrane, the potentiation ability of nerves is increased. nih.gov Furthermore, GM1 can evoke the release of neurotransmitters in mouse brain cortical synaptosomes by enhancing depolarization-induced calcium influx. mdpi.com This suggests a direct role for GM1 in the mechanics of synaptic transmission. mpg.de Studies have shown that GM1 can affect synaptic plasticity, which refers to the persistent changes in the strength of connections between neurons. nih.gov

Contribution to Neonatal Cortical Development

The concentration and structural complexity of gangliosides, including GM1, increase significantly during neonatal cortical development. nih.gov In the human frontal lobe, GM1 expression markedly increases between 12 and 14 gestational weeks and again from week 20. nih.gov This period of rapid GM1 accretion coincides with major developmental events such as dendrite arborization, axonal outgrowth, and synaptogenesis. mdpi.comapiycna.org Studies in early human brain development (gestational weeks 6 to 15) have indicated the involvement of GM1 in glia-neuronal contacts during neuroblast migration. mdpi.combg.ac.rs The changing patterns of GM1 and other gangliosides are believed to be essential for the proper formation and maturation of cortical circuits. nih.gov

Neurotrophic and Neuroprotective Functions

GM1 exhibits significant neurotrophic and neuroprotective properties, playing a crucial role in maintaining neuronal health and protecting against various insults. nih.gov

Mechanisms of Neuronal Survival Promotion

GM1 promotes neuronal survival through a variety of mechanisms. It has been shown to prevent neuronal apoptosis, neurodegeneration, and neuronal functional decay. nih.gov One of the key mechanisms is its ability to modulate the activity of neurotrophin receptors, such as TrkA. nih.govresearchgate.net By interacting with TrkA, GM1 can potentiate the survival signals initiated by neurotrophins like NGF. mdpi.com This interaction can lead to the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are known to promote cell survival. abcam.comarvojournals.org

GM1 also plays a role in regulating intracellular calcium homeostasis. researchgate.netmdpi.com Dysregulation of calcium signaling can lead to neuronal death, and GM1 helps to maintain calcium balance. Furthermore, GM1 has been shown to protect neurons from excitotoxicity induced by glutamate (B1630785) and anoxia. nih.govnih.gov It can also reduce the production of reactive oxygen species and enhance the activity of Na+, K+-ATPase, further contributing to its neuroprotective effects. researchgate.net In co-cultures of astrocytes and neurons, GM1 stimulates glycolysis in astrocytes, leading to the release of lactate (B86563), which can then be used by neurons as an energy source and can trigger the expression of neuroprotective genes. frontiersin.orgnih.gov

| Protective Effect | Model System | Proposed Mechanism | Reference |

| Prevention of anoxia-induced neuronal death | In vitro cultures of cerebellar granule cells | Reduction of glutamate neurotoxicity | nih.gov |

| Protection against glutamate-induced excitotoxicity | Astrocyte-neuron co-cultures | Stimulation of astrocytic glycolysis and lactate release | frontiersin.org |

| Prevention of apoptosis | Cultured cortical neurons | Stimulation of PI 3-K pathway | arvojournals.org |

| Rescue of damaged dopaminergic neurons | In vitro and in vivo models of Parkinson's disease | Multiple mechanisms including anti-apoptotic and anti-inflammatory effects | frontiersin.org |

| Inhibition of toxic α-synuclein aggregation | In vitro | Direct binding to α-synuclein | mdpi.com |

Regulation of Astrocyte-Neuron Metabolic Coupling

This compound plays a pivotal role in orchestrating the metabolic partnership between astrocytes and neurons, a process crucial for cerebral energy homeostasis and neuronal function. nih.gov Astrocytes, a type of glial cell, are fundamental to this relationship, engaging in aerobic glycolysis to provide energy substrates for neurons. nih.gov GM1 directly influences this process by enhancing glycolysis within astrocytes, which results in increased glucose uptake and subsequent release of lactate. nih.govnih.govfrontiersin.org This lactate is then transported from astrocytes to neurons, a mechanism known as the astrocyte-neuron lactate shuttle. nih.govmdpi.com

Once inside the neurons, lactate is converted to pyruvate (B1213749) and utilized in oxidative phosphorylation to efficiently generate ATP, thereby fueling neuronal activity. mdpi.com Research demonstrates that in astrocyte-neuron co-cultures, the presence of GM1 leads to a significant increase in neuronal mitochondrial activity. nih.govnih.gov Interestingly, while GM1 stimulates lactate secretion in astrocyte-only cultures, it leads to a reduction in extracellular lactate levels in co-cultures, indicating that the released lactate is actively consumed by the neurons. nih.gov

This GM1-mediated metabolic support extends beyond just energy supply. The lactate provided by astrocytes also functions as a signaling molecule in neurons, triggering the expression of a variety of genes associated with neuroprotection and synaptic plasticity. nih.govfrontiersin.org Studies have shown that GM1 treatment of astrocyte-neuron co-cultures induces the expression of neuroprotective genes like Arc, Egr4, and Nr4a3 in neurons, an effect that is absent in neuron-only cultures. nih.govresearchgate.net This highlights that GM1's neuroprotective effects are, in large part, mediated through its action on astrocytes. nih.gov

GM1 achieves this regulation by modulating the expression of several key metabolic genes within astrocytes. nih.govnih.gov This genetic reprogramming enhances the astrocyte's capacity to process glucose and support neighboring neurons.

Table 1: Metabolic Genes in Astrocytes Modulated by GM1

| Gene | Protein/Enzyme | Function in Astrocyte Metabolism | Effect of GM1 | Citation |

| Glut1 | Glucose Transporter 1 | Transports glucose into the astrocyte. | Upregulation | nih.gov |

| Ptg | Protein Targeting to Glycogen (B147801) | Positively regulates glycogen synthesis. | Upregulation | nih.gov |

| Hk | Hexokinase | An initial, rate-limiting enzyme in glycolysis. | Upregulation | nih.gov |

| Eno2 | Enolase 2 | A key glycolytic enzyme. | Upregulation | nih.gov |

| Taldo | Transaldolase | An enzyme in the pentose (B10789219) phosphate (B84403) pathway. | Upregulation | nih.gov |

| Pdh | Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA for the TCA cycle. | Upregulation | nih.gov |

| Na/Kα2 | Na+/K+ ATPase subunit α2 | Restores ion gradients after glutamate uptake. | Upregulation | nih.gov |

| Ldha | Lactate Dehydrogenase A | Reduces pyruvate to lactate for export to neurons. | Upregulation | nih.gov |

This interactive table summarizes research findings on the genetic modulation by GM1 in astrocytes to enhance metabolic support for neurons.

Influence on Glial Cell Metabolism and Support

The influence of this compound extends beyond the lactate shuttle to encompass a broader regulation of glial cell metabolism and their supportive functions. Glial cells, including astrocytes and microglia, are essential for maintaining brain homeostasis, and GM1 is a key modulator of their physiological activities. nih.govbiorxiv.org

In astrocytes, GM1 is not only present in the cell membrane but actively promotes metabolic processes that are fundamental to brain function. nih.gov By stimulating glycolysis and the expression of related genes, GM1 ensures that astrocytes can meet the high energy demands of the brain, particularly during periods of intense neuronal activity. nih.govnih.gov This metabolic enhancement is a cornerstone of the supportive role astrocytes play, providing energy substrates and clearing neurotransmitters like glutamate from the synapse. nih.govbiorxiv.org The uptake of glutamate by astrocytes, a process coupled to glycolysis, is critical for preventing excitotoxicity. nih.gov

GM1 also exerts significant influence on microglia, the resident immune cells of the central nervous system. Research indicates that gangliosides are important modulators of microglial functions that are crucial for a healthy brain. biorxiv.org For instance, studies have shown that treatment with GM1 can enhance the migratory and phagocytic activities of microglia, which are vital for clearing cellular debris and responding to injury. biorxiv.org However, the interaction is complex; increasing total cellular ganglioside levels has been shown to decrease the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) from microglia, which contrasts with GM1's effects on neurons. biorxiv.org This suggests a cell-specific regulation of neurotrophin dynamics.

Furthermore, GM1's supportive role is linked to its ability to potentiate the effects of neurotrophic factors, which are often produced by glial cells. mdpi.commdpi.com GM1 can modulate the signaling of factors like Glial Cell-Derived Neurotrophic Factor (GDNF) and Nerve Growth Factor (NGF). mdpi.comresearchgate.net It achieves this by interacting with their respective receptor complexes, such as the GDNF receptor complex and the Trk family of receptors, enhancing their activation and downstream signaling pathways. mdpi.commdpi.com This potentiation of neurotrophic support is a critical aspect of GM1's neuroprotective and neurorestorative properties. mdpi.comnih.gov

Table 2: Effects of GM1 on Glial Cell Functions

| Glial Cell | Process/Function | Observed Effect of GM1 | Citation |

| Astrocytes | Glycolysis | Stimulated | nih.govnih.gov |

| Astrocytes | Lactate Secretion | Increased | nih.govmdpi.com |

| Astrocytes | Glycogen Mobilization | Enhanced | nih.govfrontiersin.org |

| Astrocytes | Gene Expression (Metabolic) | Upregulated | nih.gov |

| Microglia | Chemotaxis/Migration | Increased | biorxiv.org |

| Microglia | Phagocytosis | Increased | biorxiv.org |

| Microglia | BDNF Secretion | Decreased (with overall ganglioside increase) | biorxiv.org |

This interactive table outlines the documented influences of this compound on the metabolic and supportive functions of astrocytes and microglia.

Pathophysiological Mechanisms Involving Monosialoganglioside Gm1

Monosialoganglioside GM1 in Protein Aggregation Pathologies

GM1's role in protein aggregation pathologies stems from its strategic location in lipid rafts, which are specialized membrane microdomains. These rafts can act as platforms that concentrate amyloidogenic proteins, thereby facilitating their aggregation.

The accumulation and aggregation of α-Syn are central to the pathology of Parkinson's disease and other synucleinopathies. mdpi.com GM1 has been shown to directly interact with α-Syn, modulating its pathological cascade through several mechanisms. mdpi.comresearchgate.net

The binding of α-Syn to GM1 plays a significant role in maintaining the protein in a non-aggregating, alpha-helical conformation. mdpi.com This interaction is considered a protective mechanism, as the β-sheet-rich conformation is associated with pathological aggregation. researchgate.netmdpi.com Studies have shown that GM1 can inhibit the fibrillation of α-Syn in vitro. nih.govbiorxiv.org The presence of GM1-containing vesicles can delay or even prevent the formation of α-Syn fibrils. frontiersin.org This effect is particularly pronounced for N-terminally acetylated α-Syn, the predominant physiological form, which shows increased helical folding and resistance to aggregation upon binding to GM1. plos.org In fact, a deficiency in GM1 has been linked to an increase in α-Syn aggregation. nih.gov

The interaction is specific, with a glycosphingolipid binding motif identified in α-synuclein, where the tyrosine residue at position 39 (Y39) is critical for membrane insertion and interaction with gangliosides like GM1. frontiersin.orgfrontiersin.orgen-journal.org The structural conformation of α-Syn is influenced by this binding, shifting it away from the aggregation-prone β-sheet structure. researchgate.net

Table 1: Influence of GM1 on α-Synuclein Conformation and Aggregation

| Feature | Observation | Implication | References |

|---|---|---|---|

| Conformation | Promotes and stabilizes an α-helical conformation of α-Syn. | Prevents the transition to the pathological β-sheet-rich state. | mdpi.comresearchgate.netmdpi.com |

| Aggregation | Inhibits the formation of α-Syn fibrils in vitro. | Reduces the formation of toxic protein aggregates. | nih.govbiorxiv.orgfrontiersin.org |

| Binding Specificity | N-terminally acetylated α-Syn shows enhanced binding and helical folding with GM1. | The physiological form of α-Syn is protected from misfolding. | plos.org |

| Critical Residues | Tyrosine 39 (Y39) in α-Syn is crucial for the interaction with GM1. | Highlights the specific nature of the protein-lipid interaction. | frontiersin.orgfrontiersin.orgen-journal.org |

| GM1 Deficiency | Reduced GM1 levels are associated with increased α-Syn aggregation. | Underscores the neuroprotective role of maintaining GM1 levels. | nih.gov |

Beyond influencing its aggregation propensity, GM1 is also involved in the clearance of α-Syn. Evidence suggests that GM1 facilitates the removal of α-Syn through autophagy, a cellular process responsible for degrading and recycling damaged components, including misfolded proteins. mdpi.comnih.gov In both in vivo and in vitro models, GM1 has been shown to increase the expression of autophagy markers and enhance the autophagy-related removal of α-Syn. mdpi.comsemanticscholar.org This process is crucial for preventing the toxic accumulation of α-Syn aggregates. nih.gov The neuroprotective effects of GM1 have been blocked by autophagy inhibitors, confirming the involvement of this pathway. nih.govnih.gov

Furthermore, GM1 on the surface of microglial cells mediates the internalization of extracellular α-Syn, suggesting a role in its clearance from the brain parenchyma. mdpi.comfrontiersin.org GM1 can also enhance the secretion of pathogenic misfolded proteins, including α-synuclein, via extracellular vesicles, thereby reducing the intracellular burden. biorxiv.org

Table 2: Role of GM1 in α-Synuclein Clearance

| Mechanism | Observation | Implication | References |

|---|---|---|---|

| Autophagy | GM1 promotes autophagy-dependent removal of α-Syn. | Enhances the degradation of potentially toxic α-Syn. | mdpi.comnih.govnih.govnih.gov |

| Microglial Internalization | GM1 on the microglial cell surface facilitates the uptake of α-Syn. | Contributes to the clearance of extracellular α-Syn. | mdpi.comfrontiersin.org |

| Extracellular Vesicle Secretion | GM1 enhances the secretion of α-Syn via extracellular vesicles. | Reduces the intracellular accumulation of misfolded α-Syn. | biorxiv.org |

By inhibiting aggregation and promoting clearance, GM1 effectively reduces the neurotoxicity associated with α-Syn. In vivo studies have demonstrated that GM1 administration can protect against the loss of dopamine (B1211576) neurons and reduce α-Syn aggregation in animal models of Parkinson's disease. mdpi.comnih.gov This neuroprotective effect is linked to its ability to modify the toxicity of α-Syn. mdpi.comnih.gov GM1 treatment has been observed to reduce the size of α-synuclein-positive aggregates. mdpi.comfrontiersin.org Additionally, GM1 can mitigate neuroinflammatory responses triggered by α-Syn, further contributing to its neuroprotective profile. mdpi.comunimi.it

In the context of Alzheimer's disease, the interaction between GM1 and amyloid-beta (Aβ) peptides is a critical event in the process of amyloidogenesis. glycoforum.gr.jpkyoto-u.ac.jp This interaction is complex, with GM1 appearing to play a dual role.

A significant body of evidence suggests that GM1 can act as a seeding-off factor for Aβ aggregation. glycoforum.gr.jpnih.govnih.gov A specific form of Aβ tightly bound to GM1 has been identified in the brains of individuals in the early stages of Alzheimer's disease. glycoforum.gr.jpnih.gov This GM1-bound Aβ (GAβ) exhibits a high potential for aggregation. glycoforum.gr.jp

The process is thought to occur within lipid raft domains where GM1 is clustered. glycoforum.gr.jpmdpi.comnih.gov The binding of Aβ to these GM1 clusters induces a conformational change in the peptide, from an unordered or α-helical structure to a β-sheet structure, which is the prerequisite for fibril formation. mdpi.comnih.gov The ratio of Aβ to GM1 appears to be a critical determinant of the aggregation pathway. At low ratios, Aβ may exist in a helical conformation, but as the ratio increases, it transitions to a seed-prone β-structure that recruits monomers to form amyloid fibrils. kyoto-u.ac.jpnih.gov

Interestingly, the fibrils formed in the presence of GM1 clusters (M-fibrils) have been shown to be more cytotoxic than those formed in an aqueous solution. acs.org These M-fibrils are characterized by an antiparallel β-sheet structure and greater surface hydrophobicity, which may explain their enhanced toxicity. mdpi.comacs.org A nonfibrillar Aβ assemblage with a double-layered antiparallel β-structure has been identified on GM1 clusters, which can catalytically promote the conversion of monomeric Aβ into fibrils. nih.gov

However, some studies also suggest that GM1 can have an inhibitory effect on Aβ oligomerization, highlighting the complexity of this interaction. rsc.org This apparent contradiction might be explained by the organization of GM1 in the membrane, with isolated GM1 molecules potentially having a different effect than clustered GM1. nih.gov

Table 3: Role of GM1 in Amyloid-Beta Aggregation and Fibril Formation

| Aspect | Observation | Implication | References |

|---|---|---|---|

| Seeding | GM1 clusters act as nucleation sites for Aβ aggregation. | Initiates the formation of amyloid plaques. | glycoforum.gr.jpnih.govnih.govmdpi.com |

| Conformational Change | Induces a transition in Aβ from α-helix to β-sheet structure. | Promotes the formation of aggregation-prone Aβ. | glycoforum.gr.jpmdpi.comnih.gov |

| Fibril Structure | Fibrils formed on GM1 membranes (M-fibrils) have an antiparallel β-sheet structure. | Leads to the formation of more toxic Aβ fibrils. | mdpi.comacs.org |

| Catalytic Promotion | A GM1-bound Aβ assemblage can catalytically promote fibrillization of monomeric Aβ. | Accelerates the formation of amyloid fibrils. | nih.gov |

| Inhibitory Potential | Some studies suggest GM1 can inhibit Aβ oligomerization. | The role of GM1 may depend on its membrane organization. | nih.govrsc.org |

Interactions with Amyloid-Beta (Aβ) Peptides

Influence of Lipid Environment on Aβ-Monosialoganglioside GM1 Interactions

The interaction between amyloid-beta (Aβ) peptides and this compound, a critical event in the pathogenesis of Alzheimer's disease, is significantly modulated by the surrounding lipid environment. The composition and physical state of the neuronal membrane, particularly the presence of cholesterol and the organization into lipid rafts, play a pivotal role in facilitating the binding of Aβ to GM1 and subsequent peptide aggregation.

Role of Cholesterol and Lipid Rafts:

Lipid rafts, which are specialized membrane microdomains enriched in cholesterol, sphingomyelin (B164518), and gangliosides like GM1, are considered primary sites for Aβ-GM1 interactions. nih.govmdpi.comnih.govfrontiersin.org Cholesterol, in particular, is a key regulator. It can facilitate the clustering of GM1, which is a prerequisite for Aβ binding. mdpi.comkyoto-u.ac.jp Studies have shown that cholesterol depletion can reduce the accumulation of Aβ on GM1 clusters. mdpi.com Molecular dynamics simulations suggest that cholesterol molecules can form hydrogen bonds with GM1, promoting a specific conformation of the ganglioside's sugar moiety that is optimal for Aβ recognition and binding. kyoto-u.ac.jpplos.org This cholesterol-dependent formation of GM1-bound Aβ is considered an endogenous seed for amyloid plaque formation. kyoto-u.ac.jp

The physical state of the lipid bilayer also influences Aβ-GM1 interactions. While some studies suggest that bilayer fluidity does not significantly affect Aβ binding, the saturation of acyl chains and cholesterol content are critical for the membrane-permeabilizing activity of Aβ. nih.gov The inclusion of cholesterol makes the binding of Aβ to the membrane more energetically favorable. nih.govnih.gov Furthermore, the aggregation of Aβ on supported lipid bilayers containing raft components like cholesterol and GM1 has been shown to significantly affect the lateral fluidity of the membranes and enhance the phase separation of lipids. rsc.org

Aβ Conformation and Aggregation:

The interaction with GM1 within a specific lipid environment induces a conformational change in the Aβ peptide, promoting its transition from a random coil or α-helical structure to a β-sheet-rich conformation, which is prone to aggregation. plos.org This conformational transition is facilitated in raft-like environments. plos.org Interestingly, the type of aggregates formed can depend on the lipid composition. mdpi.com The interaction between Aβ and GM1 clusters can lead to the formation of preamyloid β-sheet-rich oligomers. kyoto-u.ac.jp These membrane-associated aggregates can then act as seeds for further amyloid fibril formation. mdpi.com

The table below summarizes the influence of key lipid components on Aβ-GM1 interactions.

| Lipid Component | Influence on Aβ-GM1 Interaction | Research Findings |

| Cholesterol | Facilitates GM1 clustering, making Aβ binding more energetically favorable and promoting a specific GM1 conformation for Aβ recognition. nih.govmdpi.comkyoto-u.ac.jpnih.gov | Cholesterol depletion reduces Aβ accumulation on GM1 clusters. mdpi.com Increased cholesterol can enhance Aβ production and contribute to memory impairment. researchgate.net |

| Sphingomyelin | Enriched in lipid rafts alongside GM1 and cholesterol, contributing to the formation of platforms for Aβ interaction. nih.govmdpi.com | Accumulation of both GM1 and sphingomyelin in early endosomes can lead to GM1 clustering and subsequent amyloid fibril formation. nih.govmdpi.com |

| Lipid Rafts | Act as platforms for the colocalization of Aβ, BACE1, and γ-secretase, promoting amyloidogenic processing of APP. nih.govfrontiersin.org They are the primary sites for Aβ-GM1 interactions. nih.govmdpi.com | Increased levels of GM1 and GM2 have been found in lipid rafts from the brains of individuals with Alzheimer's disease. mdpi.com |

Association with Huntingtin Protein Dynamics

This compound has emerged as a significant modulator of mutant huntingtin (mHtt) protein dynamics, a key factor in the pathogenesis of Huntington's disease (HD). jneurosci.orgembopress.orgpnas.org HD is an inherited neurodegenerative disorder caused by an expansion of a polyglutamine tract in the huntingtin protein, leading to the formation of toxic protein aggregates. nih.govacs.org

GM1 Deficiency and Neuroprotection:

Research has revealed that the synthesis of GM1 is reduced in various models of HD, including fibroblasts from HD patients and animal models. jneurosci.org This decrease in GM1 levels is linked to an increased susceptibility of HD cells to apoptosis. jneurosci.orgnih.gov Conversely, the administration of exogenous GM1 has demonstrated neuroprotective effects. jneurosci.orgembopress.orgnih.gov Treatment with GM1 has been shown to restore normal ganglioside levels in HD cells, leading to increased cell survival and a reduction in the toxicity of mHtt. jneurosci.org

Mechanisms of GM1 Action:

The protective effects of GM1 in the context of HD appear to be multifaceted. One of the key mechanisms involves the post-translational modification of the mHtt protein. Intraventricular infusion of GM1 has been found to induce the phosphorylation of mHtt at specific serine residues (Ser13 and Ser16). pnas.orgnih.gov This phosphorylation is significant because it is known to attenuate the toxicity of mHtt. pnas.orgnih.gov By promoting this phosphorylation, GM1 can reduce the aggregation and toxicity of the mutant protein. researchgate.net

Furthermore, GM1 administration has been shown to decrease the levels of both soluble and insoluble forms of mHtt. embopress.orgembopress.org This reduction is likely due to increased clearance of the protein, as GM1 treatment did not appear to affect the mRNA expression of huntingtin. embopress.org Studies using lipid monolayers have also shown that the presence of GM1 decreases the insertion of a model huntingtin peptide into the lipid membrane, which could influence its aggregation propensity on cell surfaces. nih.govacs.org

The following table summarizes the key findings regarding the association of GM1 with Huntingtin protein dynamics.

| Aspect | Findings | References |

| GM1 Levels in HD | Synthesis of GM1 is reduced in HD models and patient fibroblasts. | jneurosci.org |

| Neuroprotective Effects | Administration of GM1 increases survival of HD cells and restores normal motor function in HD mouse models. | jneurosci.orgembopress.orgpnas.org |

| Mechanism of Action | Induces phosphorylation of mutant huntingtin at Ser13 and Ser16, which attenuates its toxicity. | pnas.orgnih.gov |

| Effect on mHtt Levels | Decreases levels of soluble and insoluble mutant huntingtin aggregates. | embopress.orgembopress.org |

| Membrane Interaction | Reduces the insertion of huntingtin peptides into lipid monolayers. | nih.govacs.org |

This compound and Excitotoxicity

This compound has demonstrated significant neuroprotective effects against excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors that leads to neuronal damage and death. This is a common mechanism in various neurological disorders.